molecular formula C17H14N4O2 B11708031 N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide

N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide

Cat. No.: B11708031
M. Wt: 306.32 g/mol
InChI Key: RNSBUXQXCSIXJZ-VXLYETTFSA-N
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Description

N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an aryl or alkyl group. This compound is derived from the condensation of an aldehyde or ketone with a hydrazide, resulting in a molecule that has significant applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide typically involves the reaction of 1-acetyl-1H-indole-3-carbaldehyde with pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. Additionally, it can interact with cellular receptors, modulating signaling pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide can be compared with other Schiff base hydrazones such as:

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide

These compounds share similar structural features but differ in their substituents, which can significantly influence their chemical reactivity and biological activity. N’-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the indole moiety, which imparts distinct electronic and steric properties .

Properties

Molecular Formula

C17H14N4O2

Molecular Weight

306.32 g/mol

IUPAC Name

N-[(E)-(1-acetylindol-3-yl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C17H14N4O2/c1-12(22)21-11-14(15-4-2-3-5-16(15)21)10-19-20-17(23)13-6-8-18-9-7-13/h2-11H,1H3,(H,20,23)/b19-10+

InChI Key

RNSBUXQXCSIXJZ-VXLYETTFSA-N

Isomeric SMILES

CC(=O)N1C=C(C2=CC=CC=C21)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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